molecular formula C15H19N3O4 B7158517 Methyl 5-(6-oxa-9-azaspiro[4.5]decane-9-carbonyl)pyrazine-2-carboxylate

Methyl 5-(6-oxa-9-azaspiro[4.5]decane-9-carbonyl)pyrazine-2-carboxylate

Cat. No.: B7158517
M. Wt: 305.33 g/mol
InChI Key: FXINLPFIDSAMGM-UHFFFAOYSA-N
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Description

Methyl 5-(6-oxa-9-azaspiro[4.5]decane-9-carbonyl)pyrazine-2-carboxylate is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique chemical architecture, which includes a pyrazine ring and a spirocyclic moiety. Such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(6-oxa-9-azaspiro[4.5]decane-9-carbonyl)pyrazine-2-carboxylate typically involves multiple steps, starting from commercially available reagents. One common approach involves the formation of the spirocyclic core through a cyclization reaction. For instance, the synthesis of similar spirocyclic compounds has been achieved using tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane under specific conditions .

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(6-oxa-9-azaspiro[4.5]decane-9-carbonyl)pyrazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This includes nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely but often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Methyl 5-(6-oxa-9-azaspiro[4.5]decane-9-carbonyl)pyrazine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Compounds with similar structures have shown promise in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for Methyl 5-(6-oxa-9-azaspiro[4.5]decane-9-carbonyl)pyrazine-2-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(6-oxa-9-azaspiro[4.5]decane-9-carbonyl)pyrazine-2-carboxylate is unique due to its combination of a pyrazine ring and a spirocyclic moiety, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

methyl 5-(6-oxa-9-azaspiro[4.5]decane-9-carbonyl)pyrazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c1-21-14(20)12-9-16-11(8-17-12)13(19)18-6-7-22-15(10-18)4-2-3-5-15/h8-9H,2-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXINLPFIDSAMGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(N=C1)C(=O)N2CCOC3(C2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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